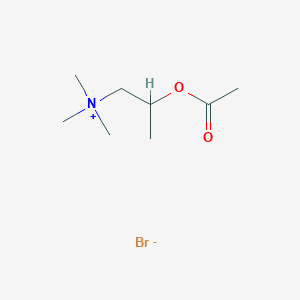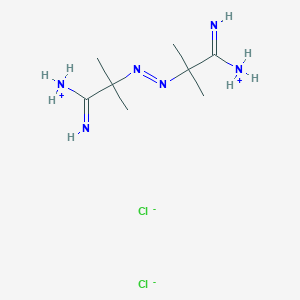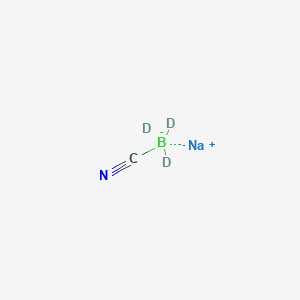
Methacholine bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of methacholine bromide-related compounds involves various chemical reactions. For instance, the synthesis of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone copolymers from methacrylamide monomer N-(p-bromophenyl)-2-methacrylamide (PBPMA) showcases the involvement of bromine in the formation of complex polymers. This process uses methacryloyl chloride and p-bromoaniline in the presence of triethylamine, underlining the chemical reactivity of bromide-containing compounds in polymer synthesis (Thirumoolan et al., 2016).
Molecular Structure Analysis
The molecular structure of methacholine bromide and related compounds can be elucidated using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy. These methods provide detailed insights into the molecular architecture, including the arrangement of bromine atoms and the overall geometry of the compound. This analysis is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Methacholine bromide participates in various chemical reactions, reflecting its versatile chemical properties. For instance, the synthesis of cationic poly(N-[3-hexyldimethyl-aminopropyl] methacrylamide bromide) demonstrates the compound's ability to form water-soluble polymers with specific solubility, viscosity, and conductivity characteristics. Such reactions highlight the compound's role in creating materials with tailored physical and chemical properties (Chaibi et al., 2016).
Physical Properties Analysis
The physical properties of methacholine bromide, such as solubility, thermal stability, and viscoelastic behavior, are crucial for its application in various scientific fields. The solubility in different solvents and the thermal behavior can be assessed using thermogravimetric analysis, revealing the compound's stability under varying temperatures and its interaction with solvents.
Chemical Properties Analysis
Methacholine bromide's chemical properties, including its reactivity with other compounds and its role in catalysis or as a reactant in synthesis reactions, are of significant interest. Studies have explored its use in bromination reactions and its effectiveness as a component in complex chemical syntheses, demonstrating its versatility and importance in organic chemistry (Saikia et al., 2016).
Aplicaciones Científicas De Investigación
- Summary of the Application : Methacholine bromide is used in bronchial challenge testing to measure airway responsiveness . This test is widely used both in clinical and research settings .
- Methods of Application or Experimental Procedures : The methacholine challenge test involves the inhalation of increasing concentrations of methacholine bromide. The response is measured as the dose or concentration that results in a 20% fall in the forced expiratory volume in 1 second (FEV1), known as the PD20 or PC20 . The test has been standardized to ensure the best discrimination between normal and increased responsiveness .
- Results or Outcomes : The results of the methacholine challenge test can help in the diagnosis of asthma and other respiratory conditions. The test is sensitive and specific, making it a valuable tool in respiratory medicine .
Methacholine bromide, also known as acetyl-β-methylcholine, is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . Apart from its primary use in diagnosing bronchial hyperreactivity, it has limited therapeutic uses due to its adverse cardiovascular effects . Here are some additional applications:
-
Pharmacology Research : Methacholine is highly active at all of the muscarinic receptors, but has little effect on the nicotinic receptors . Its charged quaternary amine structure makes it insoluble in lipid cell membranes, meaning it will not cross the blood–brain barrier and has poor absorption from the gastrointestinal tract . This makes methacholine a useful tool in pharmacology research to study the effects of muscarinic receptor activation .
-
Gastrointestinal Motility Studies : Methacholine can stimulate smooth muscle contraction in the gastrointestinal tract via muscarinic receptors. This can be useful in studying disorders of gastrointestinal motility .
-
Ophthalmology : Methacholine can cause constriction of the pupil (miosis) and contraction of the ciliary muscle, which can be useful in certain ophthalmological procedures .
-
Urology : Methacholine can stimulate contraction of the detrusor muscle in the bladder, which can be useful in studying bladder function and disorders .
Methacholine bromide, also known as acetyl-β-methylcholine, is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . Apart from its primary use in diagnosing bronchial hyperreactivity, it has limited therapeutic uses due to its adverse cardiovascular effects . Here are some additional applications:
-
Pharmacology Research : Methacholine is highly active at all of the muscarinic receptors, but has little effect on the nicotinic receptors . Its charged quaternary amine structure makes it insoluble in lipid cell membranes, meaning it will not cross the blood–brain barrier and has poor absorption from the gastrointestinal tract . This makes methacholine a useful tool in pharmacology research to study the effects of muscarinic receptor activation .
-
Gastrointestinal Motility Studies : Methacholine can stimulate smooth muscle contraction in the gastrointestinal tract via muscarinic receptors. This can be useful in studying disorders of gastrointestinal motility .
-
Ophthalmology : Methacholine can cause constriction of the pupil (miosis) and contraction of the ciliary muscle, which can be useful in certain ophthalmological procedures .
-
Urology : Methacholine can stimulate contraction of the detrusor muscle in the bladder, which can be useful in studying bladder function and disorders .
Safety And Hazards
Methacholine carries a risk of severe bronchoconstriction, especially in patients with pre-existing reduced pulmonary function, clinically apparent asthma or wheezing, or other health conditions such as uncontrolled hypertension, aortic aneurysm, or history of myocardial infarction or stroke . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVPLEUBMWUYIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883364 | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacholine bromide | |
CAS RN |
333-31-3 | |
| Record name | Methacholine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacholine bromide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacholine bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















